
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide, commonly known as CCD, is a chemical compound that has been widely used in scientific research due to its unique properties. CCD is a thioamide derivative of N,N-dimethylaniline, which was first synthesized in 1955 by a group of researchers led by J. W. Cook. Since then, CCD has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of CCD is based on its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are important for the regulation of acid-base balance and are involved in various physiological processes, including respiration, renal function, and bone resorption. CCD inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme, which prevents the conversion of carbon dioxide to bicarbonate ion. This inhibition leads to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Biochemical and Physiological Effects:
CCD has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase enzymes, its potential as a fluorescent probe for biological imaging, and its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. CCD has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
CCD has several advantages for lab experiments, including its ability to inhibit the activity of carbonic anhydrase enzymes, its potential as a fluorescent probe for biological imaging, and its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. However, there are also some limitations to the use of CCD in lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the study of CCD, including its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases, its potential as a drug target for the development of new drugs, and its potential as a fluorescent probe for biological imaging. Other future directions for the study of CCD include the development of new synthesis methods and the study of its potential toxicity and safety. Overall, CCD is a promising compound that has the potential to contribute to various fields of scientific research.
合成法
CCD can be synthesized through several methods, including the reaction of N,N-dimethylaniline with carbon disulfide and cyclohexylamine, the reaction of N,N-dimethylaniline with thiophosgene and cyclohexylamine, and the reaction of 4-(dimethylamino)benzenethiol with cyclohexyl isocyanate. The most commonly used method is the reaction of N,N-dimethylaniline with carbon disulfide and cyclohexylamine, which yields CCD as a white crystalline solid with a melting point of 114-116°C.
科学的研究の応用
CCD has been widely used in scientific research due to its unique properties, such as its ability to inhibit the activity of carbonic anhydrase enzymes and its potential as a fluorescent probe for biological imaging. CCD has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CCD has been studied for its potential as a therapeutic agent for the treatment of glaucoma, cancer, and other diseases. In biochemistry, CCD has been used as a tool to study the structure and function of carbonic anhydrase enzymes. In pharmacology, CCD has been studied for its potential as a drug target for the development of new drugs.
特性
IUPAC Name |
N-cyclohexyl-4-(dimethylamino)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-17(2)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHWNLONXJIXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
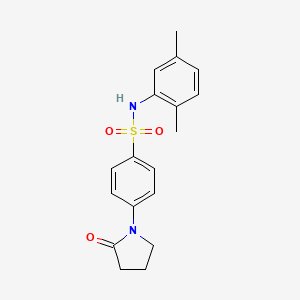
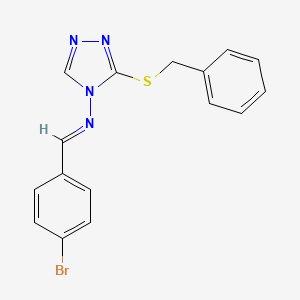
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)
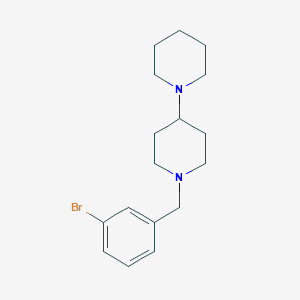
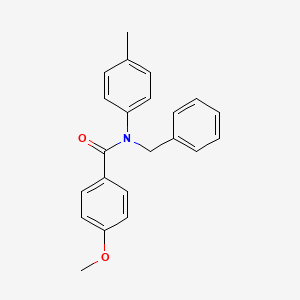

![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)
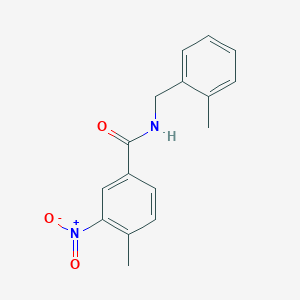

![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)